5-(Hydroxymethyl)furan-3-carboxylic acid

Antifungal Natural Products Aspergillus flavus

5-(Hydroxymethyl)furan-3-carboxylic acid (5HFCA, CAS 246178-75-6) is a bifunctional furan with a 3-carboxylic acid substitution pattern, creating a distinct electronic and hydrogen-bonding environment compared to common 2,5-disubstituted analogs. Its documented, specific antifungal activity against Aspergillus flavus makes it a compelling scaffold for lead optimization. This 3-carboxylic acid geometry also enables 'kinked' polymer architectures. The balanced solubility (XLogP3 = -0.3) and melting point (145–147 °C) facilitate diverse synthetic applications. Secure your research supply of this specialized building block today.

Molecular Formula C6H6O4
Molecular Weight 142.11 g/mol
CAS No. 246178-75-6
Cat. No. B3050258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Hydroxymethyl)furan-3-carboxylic acid
CAS246178-75-6
Molecular FormulaC6H6O4
Molecular Weight142.11 g/mol
Structural Identifiers
SMILESC1=C(OC=C1C(=O)O)CO
InChIInChI=1S/C6H6O4/c7-2-5-1-4(3-10-5)6(8)9/h1,3,7H,2H2,(H,8,9)
InChIKeyZEACFIAQNKKVPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Hydroxymethyl)furan-3-carboxylic acid (CAS 246178-75-6): Procurement Considerations for a Bifunctional Furan Building Block


5-(Hydroxymethyl)furan-3-carboxylic acid (CAS 246178-75-6), also known as 5HFCA, is a bifunctional furan derivative characterized by both a hydroxymethyl group at the 5-position and a carboxylic acid group at the 3-position of the furan ring [1]. This regioisomeric arrangement distinguishes it from more common 2,5-disubstituted furan platform chemicals and imparts unique physicochemical and biological properties. The compound is recognized as a natural product with documented antimicrobial activity and serves as a versatile intermediate in organic synthesis, with a molecular weight of 142.11 g/mol and a reported melting point of 145–147 °C . Its bifunctional nature allows for orthogonal derivatization strategies not possible with mono-functional analogs, making it a specialized building block for pharmaceutical and agrochemical research [1].

Why 5-(Hydroxymethyl)furan-3-carboxylic acid Cannot Be Replaced by Common 2,5-Disubstituted Furan Analogs


Substitution with structurally similar furan derivatives such as 5-hydroxymethyl-2-furancarboxylic acid (HMFA), 2,5-furandicarboxylic acid (FDCA), or 3-furoic acid is not chemically or functionally equivalent. The 3-carboxylic acid substitution pattern of 5-(hydroxymethyl)furan-3-carboxylic acid creates a distinct electronic environment on the furan ring and alters hydrogen-bonding geometry compared to the 2-carboxylic acid regioisomers prevalent in the HMF-derived platform chemical family [1]. This regioisomeric difference directly impacts reactivity in cross-coupling reactions, polymer chain architecture when used as a monomer, and biological target recognition. Furthermore, the compound's specific antifungal activity against Aspergillus flavus is not replicated by FDCA or HMFA, underscoring the functional non-interchangeability of these structurally related compounds .

Quantitative Differentiation of 5-(Hydroxymethyl)furan-3-carboxylic acid: Key Evidence for Scientific Selection


Antifungal Activity Against Aspergillus flavus: A Functional Distinction from FDCA and HMFA

5-(Hydroxymethyl)furan-3-carboxylic acid demonstrates significant antifungal activity against Aspergillus flavus, a distinction not reported for the major platform chemicals 2,5-furandicarboxylic acid (FDCA) or 5-hydroxymethyl-2-furancarboxylic acid (HMFA) . The compound's uptake by the fungus is rapid, and it accumulates intracellularly, inducing oxidative stress that leads to cell death . While FDCA has been noted for potential anti-infective properties, specific activity against A. flavus is uniquely documented for the 3-carboxylic acid regioisomer . In a separate assay, the compound exhibited moderate antibacterial activity against Valsa mali with a minimum inhibitory concentration (MIC) of 125 μg/mL [1].

Antifungal Natural Products Aspergillus flavus

Thermal Stability Advantage: Melting Point 145-147 °C Enables Processing Where HMF is Unsuitable

5-(Hydroxymethyl)furan-3-carboxylic acid exhibits a melting point of 145–147 °C , which is substantially higher than the 30–34 °C melting point of 5-hydroxymethylfurfural (HMF) [1]. This 115 °C difference in thermal stability is critical for reactions requiring elevated temperatures without decomposition of the furan scaffold. While 5-hydroxymethyl-2-furancarboxylic acid (HMFA) has a reported melting point of approximately 247 °C (with decomposition) , the 3-carboxylic acid regioisomer offers an intermediate thermal profile that may be advantageous in multi-step syntheses where HMFA's higher melting point and decomposition behavior complicate purification or reaction conditions.

Thermal Stability Polymer Processing Organic Synthesis

Regioisomeric Orthogonality: Unique 3-Carboxylic Acid Substitution Enables Divergent Polymer Architectures

The 3-carboxylic acid substitution pattern of 5-(hydroxymethyl)furan-3-carboxylic acid provides a distinct angle of functional group attachment relative to the furan ring plane, contrasting with the linear geometry of 2,5-disubstituted analogs such as FDCA and HMFA [1]. While FDCA is well-established as a linear monomer for poly(ethylene 2,5-furandicarboxylate) (PEF) production [2], the 3-carboxylic acid regioisomer introduces an angular kink into polymer backbones when incorporated, potentially modulating crystallinity, glass transition temperature, and mechanical properties in ways that linear 2,5-disubstituted monomers cannot achieve [1]. This regioisomeric orthogonality is a class-level inference based on the fundamental principles of polymer physics.

Polymer Chemistry Monomer Design Biobased Materials

Computational Predictions of Solubility and Polarity for Process Development

Computational predictions for 5-(hydroxymethyl)furan-3-carboxylic acid indicate an XLogP3 value of -0.3 and a topological polar surface area (TPSA) of 70.7 Ų [1]. These values suggest moderate hydrophilicity and balanced polarity, which may enhance solubility in common organic solvents compared to less polar furan derivatives. In contrast, the linear 2,5-furandicarboxylic acid (FDCA) has a predicted XLogP of approximately 0.6 and a higher melting point (342 °C) [2], indicating significantly lower solubility and more challenging processability. The lower predicted logP of the 3-carboxylic acid regioisomer (-0.3 vs. 0.6) suggests approximately 2-fold greater partitioning into aqueous phases, which can be advantageous in biphasic reaction systems or aqueous workups.

Computational Chemistry Solubility Prediction Process Development

Validated Application Scenarios for 5-(Hydroxymethyl)furan-3-carboxylic acid Based on Evidence


Natural Product-Based Antifungal Discovery Programs Targeting Aspergillus flavus

The documented significant antifungal activity of 5-(hydroxymethyl)furan-3-carboxylic acid against Aspergillus flavus, coupled with its rapid fungal uptake and intracellular accumulation [1], makes it a compelling scaffold for antifungal lead optimization. Researchers focused on agricultural fungicides or treatments for aspergillosis may prioritize this compound over the more common HMF-derived platform chemicals FDCA and HMFA, which lack this specific activity profile [1].

Synthesis of Novel Bio-Based Polymers with Non-Linear Chain Architecture

The unique 3-carboxylic acid substitution pattern enables the synthesis of polymers with angular kinks along the backbone, a structural motif not achievable with linear 2,5-disubstituted monomers like FDCA [1]. This regioisomeric feature allows polymer chemists to modulate crystallinity, glass transition temperature, and mechanical properties. Combined with the compound's intermediate melting point (145–147 °C) , it is well-suited for melt polymerization or solid-state polycondensation reactions that require thermal stability beyond what HMF can provide [2].

Orthogonal Derivatization in Multi-Step Organic Synthesis

The presence of both a primary alcohol and a carboxylic acid on the same furan scaffold allows for sequential, orthogonal functionalization strategies [1]. The intermediate thermal profile (145–147 °C) and predicted balanced solubility (XLogP3 = -0.3) [1] facilitate the use of this building block in diverse reaction conditions, including those that are incompatible with low-melting HMF or poorly soluble FDCA. This makes it a versatile intermediate for constructing complex molecules in pharmaceutical and agrochemical research [1].

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